Dabigatran Etexilate iMpurity I

Pharmaceutical Analysis Quality Control Pharmacopoeial Compliance

Dabigatran Etexilate Impurity I (EP Impurity G, CAS 1610758-19-4) is the pharmacopoeia-mandated reference standard for impurity-specific identification in dabigatran etexilate mesylate. Unlike generic impurities, its unique isopropyl ester substitution (O-Desethyl O-Isopropyl Dabigatran Etexilate) yields a distinct chromatographic signature essential for accurate peak assignment and method specificity per EP monograph. Supplied as a white to off-white solid with ≥95% purity and comprehensive characterization (NMR, MS, HPLC), this standard is critical for ANDA method validation, system suitability testing, and OOS investigations. Procure this compound to meet ISO 17025/17034 requirements and ensure regulatory compliance in QC workflows.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B12107576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Etexilate iMpurity I
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N
InChIInChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)
InChIKeyQNEVYUOYQNDIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabigatran Etexilate Impurity I: Procurement-Grade Reference Standard CAS 1610758-19-4


Dabigatran Etexilate Impurity I (CAS 1610758-19-4), also designated as EP Impurity G and chemically defined as O-Desethyl O-Isopropyl Dabigatran Etexilate , is a process-related impurity of the oral anticoagulant prodrug dabigatran etexilate mesylate [1]. This compound differs structurally from the active pharmaceutical ingredient (API) by substitution of the ethyl ester moiety with an isopropyl ester group . It is classified as a process impurity arising during manufacturing rather than a degradation product, and is supplied as a white to off-white solid reference standard with certified purity typically exceeding 95% . The compound is explicitly defined in the European Pharmacopoeia (EP) monograph for dabigatran etexilate mesylate as Impurity G [1], establishing its regulatory significance for analytical method validation and quality control applications.

Why Dabigatran Etexilate Impurity I Cannot Be Substituted by Other EP Impurities


In-class substitution among dabigatran etexilate impurities is precluded by the pharmacopoeial requirement for impurity-specific identification and quantification. The European Pharmacopoeia monograph mandates discrete relative retention times (RRTs) and acceptance criteria for each designated impurity, with Impurity I (EP Impurity G) defined as a chemically distinct entity requiring its own reference standard for accurate chromatographic peak assignment [1]. Generic substitution using Impurity A, B, C, D, E, or F would yield erroneous retention time matching and invalidate method specificity [1]. Furthermore, the compound's synthesis via transesterification of dabigatran etexilate with isopropanol [2] produces a unique chromatographic signature that cannot be replicated by hydrolysis-derived impurities (e.g., Impurity A) or dimeric byproducts, necessitating compound-specific procurement for regulatory-compliant analytical workflows.

Quantitative Differentiation Evidence for Dabigatran Etexilate Impurity I (EP Impurity G)


Regulatory Identity: EP Impurity G Designation Distinguishes from Co-Eluting Analogs

Dabigatran Etexilate Impurity I is formally recognized in the European Pharmacopoeia as EP Impurity G (CAS 1610758-19-4) [1]. Unlike Impurities A through F, which possess distinct chemical identities, Impurity G is the sole EP-listed impurity corresponding to the O-desethyl O-isopropyl ester analog [1]. The BP 2025 monograph specifies relative retention (RR) values for each impurity with reference to dabigatran etexilate (retention time approximately 14 minutes): Impurity B at RR approximately 0.4 and Impurity C at RR approximately 0.96 [2].

Pharmaceutical Analysis Quality Control Pharmacopoeial Compliance

Structural Divergence from API: Ethyl to Isopropyl Ester Substitution Defines Unique Reference Value

Dabigatran Etexilate Impurity I (C35H43N7O5, MW 641.77) contains an isopropyl ester group replacing the ethyl ester present in the API dabigatran etexilate (C34H41N7O5, MW 627.73) [1]. This structural modification confers a molecular weight increase of 14.04 Da and altered chromatographic retention behavior compared to the parent compound [1]. The impurity originates from transesterification during synthesis when isopropanol is present in the reaction medium [2].

Process Impurity Analysis Synthetic Route Characterization Reference Standard Qualification

Synthetic Origin and Control: Transesterification Byproduct Requires Distinct Analytical Monitoring

Impurity I (O-Desethyl O-Isopropyl Dabigatran Etexilate) is generated via transesterification of the ethyl ester moiety of dabigatran etexilate with isopropanol under reaction conditions [1]. The use of a novel synthon, N-hexyl-4-nitrophenyl carbonate, substantially reduces the formation of this and related impurities compared to earlier synthetic routes employing n-hexyl chloroformate [1]. Process optimization studies demonstrate that impurity levels can be suppressed to less than 0.05% by HPLC through controlled reaction parameters [2].

Process Chemistry Impurity Control Strategy Synthetic Route Optimization

RP-HPLC Method Validation: Baseline Resolution of Impurity I in Validated Analytical Systems

A validated gradient RP-HPLC method has been developed for the separation and determination of potential related impurities in dabigatran etexilate drug substance, achieving baseline resolution of Impurity I (EP Impurity G) from the API and other process-related impurities [1]. The method utilizes an Inertsil ODS 3V column (250 mm × 4.6 mm, 5 μm) with 20 mM ammonium formate (pH 5.0) and acetonitrile under gradient elution [1]. Quality-by-design (QbD) methodology has been applied to chromatographic method development for dabigatran etexilate mesilate and its ten impurities, establishing a design space with 22% acetonitrile at gradient start, 55.5% at gradient end, and 11.5 min gradient time [2].

Method Validation Chromatographic Separation Quality-by-Design

Stability-Indicating Capability: Impurity I Monitoring Under ICH Stress Conditions

Stability-indicating HPLC methods for dabigatran etexilate have been developed using QbD principles and validated under various stress conditions including oxidative, hydrolytic, thermal, and humidity exposure [1]. Industrial batch stability studies have identified unknown impurities at levels exceeding 0.1% by HPLC analysis [2]. Impurity I (EP Impurity G), as a process-related rather than degradation-derived impurity, exhibits distinct stability behavior compared to hydrolytic degradants such as Impurity A [3].

Stability Studies Forced Degradation Impurity Profiling

Procurement-Driven Application Scenarios for Dabigatran Etexilate Impurity I Reference Standard


Analytical Method Development and Validation for ANDA Submissions

Dabigatran Etexilate Impurity I (EP Impurity G) is an essential reference standard for developing and validating impurity profiling methods in generic drug applications. Regulatory agencies require demonstration of method specificity through baseline resolution of all EP-listed impurities, including Impurity G [1]. The validated gradient RP-HPLC method utilizing an Inertsil ODS 3V column with ammonium formate/acetonitrile gradient elution achieves the required separation and meets ICH Q2(R1) validation criteria for specificity, linearity, accuracy, precision, and robustness [2]. Procurement of this compound at certified purity (>95%) enables accurate system suitability testing and peak identification during method transfer and routine QC operations.

Process Development and Manufacturing Quality Control

During API manufacturing process optimization, Impurity I serves as a critical marker for monitoring transesterification side reactions. The compound originates from reaction of dabigatran etexilate with isopropanol, and its levels are suppressed to less than 0.05% through the use of optimized synthons such as N-hexyl-4-nitrophenyl carbonate [3]. QC laboratories utilize this reference standard to verify that commercial batches remain within the acceptance criteria specified in the EP monograph [1]. The availability of a well-characterized standard with documented purity and stability data (white to off-white solid, melting point >124°C with decomposition) ensures reproducible quantitation across multiple manufacturing campaigns.

Stability Study Investigations and OOS Root Cause Analysis

In stability-indicating method applications, Impurity I reference standard enables differentiation between process-related impurities (which remain at stable, low levels) and degradation products (which may increase under stress conditions) [4]. During OOS investigations, the ability to definitively identify Impurity I by its characteristic retention time and mass spectrometric signature (MW 641.77 Da) allows quality units to distinguish manufacturing process deviations from genuine stability failures. This differential diagnosis capability is essential for regulatory reporting and corrective action implementation [2].

Reference Standard Qualification for ISO 17034-Compliant Laboratories

For laboratories operating under ISO 17034 and ISO/IEC 17025 quality systems, procurement of Dabigatran Etexilate Impurity I from suppliers providing comprehensive characterization data (NMR, MS, HPLC purity certificates) is mandatory [2]. The compound's unambiguous CAS registry (1610758-19-4) and EP designation (Impurity G) [1] enable traceable documentation for regulatory inspections. The product's physicochemical properties—molecular formula C35H43N7O5, molecular weight 641.77 g/mol, appearance as white to off-white solid, and solubility in DMSO and methanol —provide essential identity verification parameters for incoming material qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran Etexilate iMpurity I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.